4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
“4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER” is a synthetic organic compound that features multiple functional groups, including bromine, methoxy, nitro, and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER” typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Nitro Group Introduction: The nitro group can be added through nitration reactions using nitric acid and sulfuric acid.
Final Coupling: The final compound is formed by coupling the intermediate products through various organic reactions such as Suzuki coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological systems as a probe molecule.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-BROMO-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER
- 4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER
Uniqueness
The unique combination of bromine, methoxy, nitro, and pyrazole groups in “4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER” provides it with distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H18BrN5O4 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C21H18BrN5O4/c1-30-17-7-3-14(4-8-17)20-19(22)21(15-5-9-18(31-2)10-6-15)26(24-20)13-25-12-16(11-23-25)27(28)29/h3-12H,13H2,1-2H3 |
InChI Key |
FQFHMEJZUGTEPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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